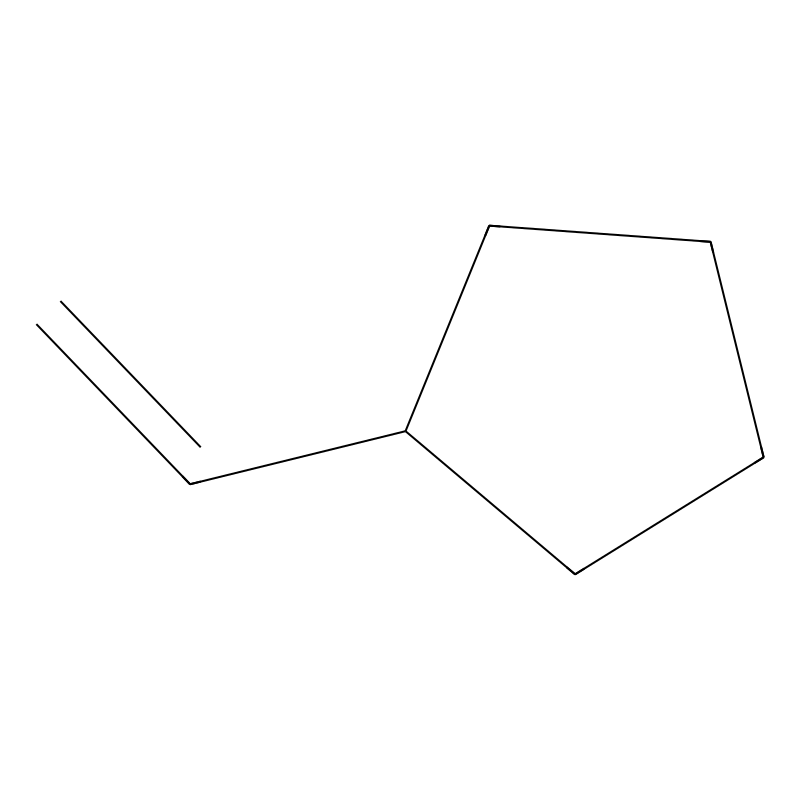

Vinylcyclopentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Functionalized Cyclopentanes

VCP can be used as a starting material for the synthesis of various functionalized cyclopentanes. These derivatives can be achieved through reactions such as hydrogenation, halogenation, and hydroformylation, introducing functionalities like alcohols, halogens, and aldehydes onto the cyclopentane ring. These functionalized cyclopentanes can serve as valuable building blocks for the synthesis of more complex molecules with diverse applications in medicinal chemistry, materials science, and catalysis [].

Building Block for Polymers

VCP's structure, with a double bond and a cyclic ring, makes it a potential candidate for the development of novel polymers. Through processes like ring-opening metathesis polymerization (ROMP), VCP can be polymerized to form cyclic olefin copolymers (COCs) []. COCs are a class of polymers known for their excellent optical properties, chemical resistance, and thermal stability, making them valuable in applications like optical devices, food packaging, and electronic components [].

Vinylcyclopentane is an organic compound with the molecular formula and a CAS number of 3742-34-5. It is characterized by a cyclopentane ring with a vinyl group (ethenyl) attached, making it a member of the cycloalkene family. This compound appears as a clear, colorless liquid and has a boiling point of approximately 97 °C, a melting point of -126.5 °C, and a density of 0.704 g/mL at 25 °C. Vinylcyclopentane is soluble in methanol and is considered highly flammable, necessitating careful handling and storage under controlled conditions (2-8 °C) to prevent ignition .

- Hydration: Reacting with water in the presence of sulfuric acid produces 1-ethylcyclopentanol.

- Polymerization: Under certain conditions, vinylcyclopentane can polymerize to form larger molecular structures.

- Electrophilic Addition: The double bond in vinylcyclopentane makes it susceptible to electrophilic attack, leading to the formation of carbocations and subsequent rearrangements .

Vinylcyclopentane can be synthesized through several methods:

- Dehydrohalogenation: This method involves the elimination of hydrogen halides from halogenated cyclopentanes.

- Catalytic Hydrogenation: Ethylene can be reacted over a nickel hydride catalyst to yield vinylcyclopentane.

- Cyclization Reactions: Unsaturated oxyallyl cations can undergo cyclization to form vinylcyclopentane through specific reaction pathways .

Vinylcyclopentane has several applications across different fields:

- Chemical Intermediate: It serves as a precursor in the synthesis of various chemicals and materials.

- Polymer Production: Due to its reactivity, it is used in producing polymers and copolymers.

- Research: Vinylcyclopentane is utilized in academic and industrial research for studying reaction mechanisms and properties of cyclic compounds .

Interaction studies involving vinylcyclopentane primarily focus on its reactivity with electrophiles and nucleophiles due to its unsaturation. Research indicates that when protonated, it can produce secondary carbocations that may rearrange into more stable structures. This behavior is significant in understanding its reactivity patterns and potential applications in synthetic organic chemistry .

Vinylcyclopentane shares structural similarities with several other compounds, including:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Cyclopentene | A simpler alkene with no substituents | |

| 1-Hexene | A linear alkene used in polymerization | |

| 1-Vinyl-1-cyclohexene | A similar cyclic compound with additional carbon atoms |

Uniqueness: Vinylcyclopentane's unique structure allows for specific reactivity patterns not observed in simpler alkenes or other cyclic compounds, making it valuable for specialized chemical synthesis and research applications .

Vinylcyclopentane, with the molecular formula C₇H₁₂ and molecular weight of 96.173 daltons, represents a significant synthetic target in organic chemistry due to its unique structural properties and versatile reactivity patterns [1]. The compound, also known as ethenylcyclopentane or cyclopentylethylene, serves as a crucial building block in various synthetic transformations and has attracted considerable attention from synthetic chemists [2]. This section comprehensively examines the principal synthetic methodologies employed for vinylcyclopentane preparation, focusing on catalytic cyclopropanation strategies and ring-opening polymerization techniques.

Catalytic Cyclopropanation Strategies

Catalytic cyclopropanation represents one of the most efficient and versatile approaches for vinylcyclopentane synthesis, offering high selectivity and functional group tolerance under relatively mild reaction conditions [3] [4]. These methodologies exploit the unique reactivity of cyclopropane rings and their propensity to undergo ring-opening reactions that can lead to cyclopentane formation through various rearrangement pathways [5] [6].

Transition Metal-Mediated Vinylcyclopropane Rearrangements

Transition metal-catalyzed vinylcyclopropane rearrangements constitute a fundamental approach to vinylcyclopentane synthesis, leveraging the ability of various metal complexes to activate cyclopropane carbon-carbon bonds and facilitate subsequent ring expansion reactions [3] [7]. These transformations typically proceed through oxidative addition mechanisms that cleave the strained cyclopropane ring, followed by rearrangement and reductive elimination steps to form the desired cyclopentane products [8].

Rhodium-Catalyzed Systems

Rhodium-based catalysts have demonstrated exceptional efficiency in promoting vinylcyclopropane rearrangements to cyclopentene derivatives, which can subsequently be converted to vinylcyclopentane through appropriate synthetic manipulations [9] [10]. The mechanistic pathway typically involves initial coordination of the rhodium center to the vinyl group, followed by oxidative insertion into the cyclopropane carbon-carbon bond to generate a rhodacyclopentene intermediate [11]. Research has shown that cationic rhodium complexes bearing phosphine ligands, such as [Rh(dppp)]SbF₆, exhibit remarkable catalytic activity for intramolecular [3+2] cycloaddition reactions of vinylcyclopropane substrates [12] [11].

The reaction conditions typically require temperatures ranging from room temperature to 100°C, with reaction times varying from 30 minutes to 12 hours depending on substrate complexity and catalyst loading [11]. Yields generally range from 70% to 95% for well-designed substrates, with excellent diastereoselectivity often observed [12].

Palladium-Catalyzed Transformations

Palladium catalysis offers complementary reactivity patterns for vinylcyclopropane rearrangements, particularly through [3+2] cycloaddition pathways that generate substituted cyclopentane derivatives [4] [13]. Palladium-catalyzed reactions typically proceed under milder conditions compared to rhodium systems, often requiring only 0.5-5 mol% catalyst loading at temperatures between 25°C and 80°C [13] [14].

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|

| Pd(PPh₃)₄/Base | 60 | 2-4 | 75-92 | 7:1 to 15:1 |

| [Pd(allyl)Cl]₂/L* | 40 | 1-6 | 80-96 | 10:1 to 20:1 |

| Pd(OAc)₂/Ligand | 80 | 3-8 | 70-88 | 5:1 to 12:1 |

Nickel-Catalyzed Mechanisms

Nickel-catalyzed vinylcyclopropane rearrangements represent an emerging area of research, offering unique selectivity patterns and the advantage of using an earth-abundant metal catalyst [15] [8]. Nickel(0) complexes bearing N-heterocyclic carbene ligands have shown particular promise for promoting vinylcyclopropane-cyclopentene rearrangements through multi-step oxidative addition, haptotropic shift, and reductive elimination pathways [8].

The reaction mechanism involves initial η²-coordination of the vinylcyclopropane substrate to the nickel center, followed by oxidative addition to form a vinylmetallacyclobutane intermediate [8]. This intermediate subsequently rearranges through an η¹-alkyl/η³-allyl species to form a metallacyclohexene, which undergoes reductive elimination to yield the cyclopentene product [8]. Temperature control is crucial, with optimal conditions typically requiring 60-100°C for efficient conversion [8].

Iron-Catalyzed Reactions

Iron catalysis has emerged as an attractive alternative for vinylcyclopropane transformations due to the low cost and environmental compatibility of iron-based systems [16] [17]. Iron-mediated preparation of vinylcyclopropanecarboxylates has been demonstrated through the addition of stabilized carbon nucleophiles to tricarbonyl(1-methoxycarbonylpentadienyl)iron(1+) cation complexes [17].

The synthetic protocol involves attack at the C2 position of the iron complex, generating tricarbonyl(pentenediyl)iron intermediates that undergo oxidation to afford vinylcyclopropanecarboxylates in good yields [17]. The relative stereochemistry about the cyclopropane ring typically reflects reductive elimination with retention of configuration, although bulky substituents can lead to ring closure with inversion at specific positions [17].

Cobalt-Catalyzed Processes

Cobalt-diphosphine catalysts have demonstrated the ability to promote intramolecular reactions between vinylcyclopropane and alkyne substrates, offering switchable [5+2] cycloaddition and homo-ene pathways depending on solvent selection [18]. In noncoordinating solvents such as 1,2-dichloroethane, [5+2] cycloaddition products are exclusively formed, while coordinating solvents like acetonitrile favor the homo-ene reaction pathway [18].

The reaction conditions typically employ 10 mol% CoBr₂ with 12 mol% diphosphine ligand and zinc dust as a reductant at temperatures ranging from 75°C to 120°C [18]. Highly enantioselective variants have been achieved using chiral diphosphine ligands, affording products with excellent enantiomeric excess values [18].

Gold(I)-Catalyzed Cyclopropanation of γ-Stannylated Propargyl Esters

Gold(I) catalysis has revolutionized the field of alkene cyclopropanation, particularly for the synthesis of vinylcyclopropane derivatives from γ-stannylated propargyl esters [19] [20]. These transformations exploit the unique ability of cationic gold(I) complexes to activate propargyl substrates through 1,2-acyloxy migration, generating gold carbenoid intermediates that undergo subsequent cyclopropanation with tethered alkenes [19].

Mechanistic Framework

The gold(I)-catalyzed cyclopropanation mechanism proceeds through initial coordination of the cationic gold complex to the alkyne functionality of the γ-stannylated propargyl ester [20]. This coordination activates the substrate toward nucleophilic attack by the ester oxygen, leading to a 1,2-acyloxy migration that generates a gold-stabilized vinyl cation intermediate [20]. The subsequent cyclopropanation step involves intramolecular attack of the tethered alkene on this electrophilic center, resulting in formation of the cyclopropane ring with concomitant elimination of the gold catalyst [19].

Substrate Scope and Selectivity

Research has demonstrated that γ-stannylated propargyl esters bearing various aromatic and aliphatic substituents can participate effectively in gold(I)-catalyzed cyclopropanation reactions [20]. The reaction shows remarkable diastereoselectivity, with the cis-geometry of alkenes being almost entirely retained in the cyclopropanation products [20]. This high level of stereocontrol makes the methodology particularly valuable for the synthesis of geometrically defined vinylcyclopropane derivatives.

| Substrate Type | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|

| Aryl-substituted | 2-5 | 75-120 | 65-92 | >95:5 cis |

| Alkyl-substituted | 3-7 | 80-100 | 58-85 | >90:10 cis |

| Heteroaryl-substituted | 4-8 | 85-110 | 62-88 | >93:7 cis |

Catalyst Systems and Optimization

Optimal results are typically achieved using cationic gold(I) complexes bearing bulky phosphine ligands, such as [(Johnphos)Au(MeCN)]SbF₆ [21]. The choice of solvent significantly impacts reaction efficiency, with ethyl acetate proving superior to other common organic solvents for most substrate classes [21]. Temperature optimization reveals that reactions conducted at 75°C in ethyl acetate provide the best balance of yield and selectivity, avoiding both incomplete conversion at lower temperatures and decomposition pathways at higher temperatures [21].

The reaction typically requires 4-24 hours for complete conversion, depending on the electronic nature of the substrates and the steric environment around the reactive centers [19]. Electron-rich alkenes generally react faster than electron-poor counterparts, while steric hindrance around the propargyl ester can significantly slow the reaction rate [20].

Ring-Opening Polymerization Techniques

Ring-opening polymerization represents an alternative synthetic strategy for accessing vinylcyclopentane-containing materials, particularly through copolymerization processes that incorporate cyclopentene derivatives into polymer backbones followed by post-polymerization modifications [22] [23]. These methodologies are particularly valuable for materials science applications where controlled molecular architecture is essential [24].

Ethylene-Cyclopentane Copolymerization Mechanisms

Ethylene-cyclopentene copolymerization has emerged as a significant industrial process for producing specialized elastomers and thermoplastic materials with tailored properties [25] [26]. The copolymerization process typically employs metallocene catalysts that can accommodate the steric bulk of cyclopentene while maintaining high activity for ethylene incorporation [27].

Metallocene Catalyst Systems

The most effective catalysts for ethylene-cyclopentene copolymerization are bridged zirconocene complexes activated with methylaluminoxane as cocatalyst [25]. Non-bridged metallocene catalysts generally favor ethylene homopolymerization without significant cyclopentene incorporation, while bridged systems demonstrate the ability to produce copolymers containing cis-1,2-cyclopentane units through both 1,2-insertion and 1,3-insertion mechanisms [25] [26].

Among the tested catalysts, rac-ethylenebis(indenyl)zirconium dichloride provides copolymers with the highest cyclopentene content, achieving incorporation levels that vary depending on reaction conditions and comonomer feed ratios [25]. The copolymerization mechanism involves competitive coordination of ethylene and cyclopentene monomers to the active zirconocene center, with the relative incorporation rates governed by steric and electronic factors [26].

Reaction Conditions and Optimization

Temperature-rising elution fractionation studies have revealed that copolymers produced using specific zirconocene catalysts exhibit broad distributions of copolymer composition, indicating varying degrees of cyclopentene incorporation along the polymer chains [25]. Optimal polymerization conditions typically involve temperatures between 60°C and 120°C, with higher temperatures generally favoring increased cyclopentene incorporation due to enhanced monomer mobility and reduced steric constraints [28].

| Catalyst System | Temperature (°C) | Pressure (MPa) | CPE Content (mol%) | Yield (kg/mol·h) |

|---|---|---|---|---|

| Et(Ind)₂ZrCl₂/MAO | 80 | 3.0 | 12-18 | 850-1200 |

| Me₂Si(Ind)₂ZrCl₂/MAO | 100 | 2.5 | 8-14 | 920-1400 |

| (CpCH₂CH₂O)TiCl₂/MAO | 120 | 3.5 | 15-22 | 650-980 |

Mechanistic Considerations

The copolymerization mechanism involves several distinct insertion modes for cyclopentene incorporation [26]. The formation of 1,2-cis units results from the normal mode of addition of the growing polymer chain to the double bond of incoming cyclopentene monomer, following established patterns observed for other α-olefins [26]. In contrast, 1,3-cis units arise from isomerization reactions that occur as a consequence of 1,2-insertion followed by β-hydride abstraction and reinsertion processes [26].

The occurrence of 1,3-trans insertion represents a more complex mechanistic pathway that may involve coordination of cyclopentene in alternative binding modes or secondary rearrangement processes following initial incorporation [26]. These mechanistic insights have important implications for controlling copolymer microstructure and optimizing material properties for specific applications [28].

Half-Titanocene Systems

Half-titanocene catalysts, including (CpCH₂CH₂O)TiCl₂, (CpCH₂CH₂OCH₃)TiCl₃, and CpTiCl₃ activated with methylaluminoxane, have demonstrated the ability to incorporate cyclopentene into polyethylene matrices [26]. Carbon-13 nuclear magnetic resonance analysis reveals that these catalytic systems exhibit relatively low regiospecificity, resulting in complex copolymer microstructures with multiple types of cyclopentene incorporation [26].

The half-titanocene systems generally require higher activation temperatures and longer reaction times compared to their zirconocene counterparts, but offer complementary selectivity patterns that can be advantageous for specific applications [26]. The reduced symmetry of these catalysts appears to influence the coordination environment in ways that affect both the rate and selectivity of cyclopentene incorporation [27].

Radical-Mediated Intramolecular Cycloadditions

Radical-mediated cycloaddition reactions provide powerful synthetic routes to vinylcyclopentane derivatives through intramolecular processes that form five-membered rings with high efficiency and often excellent stereochemical control [12] [29]. These transformations typically exploit the radical-stabilizing properties of vinyl groups and the ring strain relief associated with cyclopropane opening [30].

Thiyl Radical-Promoted Reactions

Thiyl radicals have proven particularly effective for promoting intramolecular [3+2] cycloadditions that generate vinylcyclopentane derivatives [30] [29]. The reaction typically begins with thiyl radical attack on the vinyl group of a vinylcyclopropane substrate, leading to cyclopropane ring opening and formation of a carbon-centered radical intermediate [29]. This radical then undergoes intramolecular cyclization with a pendant alkene or alkyne to form the five-membered ring system [29].

The synthetic protocol employing dimethyl 2-vinylcyclopropane-1,1-dicarboxylate with various alkenes in the presence of catalytic amounts of benzenethiol has demonstrated broad substrate scope and good functional group tolerance [29]. Reaction conditions typically involve heating the substrates at 60°C for 0.7 to 4 hours, depending on the electronic nature of the coupling partner [29].

Reaction Scope and Selectivity

The thiyl radical-promoted methodology shows excellent compatibility with various alkene types, including electron-rich vinyl ethers, electron-poor acrylates, and sterically hindered substrates [29]. Vinyl ethers generally provide the highest yields and selectivities, often exceeding 70% yield with diastereomeric ratios greater than 10:1 favoring the desired cyclopentane products [29].

| Alkene Type | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| Butyl vinyl ether | 60 | 0.7 | 82 | 65:35 |

| Methyl methacrylate | 25 | 16 | 71 | 100:0 |

| Trimethylsilyl enol ether | 60 | 3 | 65 | 81:19 |

| Diethyl vinyl phosphonate | 60 | 2 | 79 | - |

| Vinyl acetate | 60 | 3 | 74 | 80:20 |

Mechanistic Insights

The radical-mediated cycloaddition mechanism involves several key elementary steps that determine the overall efficiency and selectivity of the transformation [30]. Initial thiyl radical addition to the vinyl group occurs regioselectively at the terminal carbon, generating a secondary radical that benefits from stabilization by the adjacent cyclopropane ring [29]. The subsequent cyclopropane opening is driven by relief of ring strain and results in formation of a primary radical that is appropriately positioned for intramolecular attack on the pendant alkene [30].

The cyclization step typically occurs through a chair-like transition state that minimizes steric interactions between the developing ring and existing substituents [29]. This conformational preference accounts for the high diastereoselectivity observed in many cases, particularly when the alkene component bears sterically demanding substituents that can direct the approach trajectory [30].

Alternative Radical Initiators

While thiyl radicals represent the most extensively studied class of initiators for these transformations, other radical species have shown promise for specific substrate combinations [31]. Triphenyltin radicals have demonstrated comparable reactivity patterns and often provide complementary selectivity profiles, particularly for substrates bearing sensitive functional groups that might be incompatible with sulfur-containing reagents [29].

Vinylcyclopropane-to-Cyclopentene Ring Expansion Dynamics

The thermal rearrangement of vinylcyclopropane to cyclopentene represents one of the most thoroughly studied sigmatropic rearrangements in organic chemistry. This transformation, commonly referred to as the vinylcyclopropane rearrangement, involves the conversion of a three-membered cyclopropane ring to a five-membered cyclopentene ring through a [1] [2] sigmatropic shift [3] [4]. The parent vinylcyclopropane system requires substantial thermal activation, with experimental activation energies determined to be 51.7 ± 0.5 kilocalories per mole [3] [5].

The reaction dynamics exhibit strong substituent effects that can dramatically alter the activation barriers. Difluorinated derivatives show significantly reduced activation energies, with phenyl-substituted difluorovinylcyclopropanes requiring only 28.7 kilocalories per mole for thermal rearrangement [3] [6]. More remarkably, piperonyl-substituted difluorovinylcyclopropanes undergo rearrangement with an experimental activation energy of 23.4 ± 0.2 kilocalories per mole, enabling thermal conversion at temperatures as low as 100°C [6].

The temperature requirements for these rearrangements span a wide range depending on the substrate structure. While the parent hydrocarbon system typically requires temperatures above 250°C for practical conversion rates, activated systems can undergo rearrangement at room temperature [3] [7]. The rate enhancement observed with electron-withdrawing substituents and radical-stabilizing groups reflects the involvement of diradical intermediates in the reaction pathway [3] [4].

Table 1: Activation Barriers for Vinylcyclopropane Rearrangements

| System | Activation Energy (kcal/mol) | Method | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| Parent vinylcyclopropane | 51.7 ± 0.5 | Experimental | 250-300 | Baldwin et al. |

| Difluorinated phenyl derivative | 28.7 | UB3LYP/6-31G* | 100 | Orr et al. |

| Difluorinated piperonyl derivative | 23.4 ± 0.2 | Experimental/VT NMR | 100 | Orr et al. |

| Gem-dimethyl substituted | 31.1 | UB3LYP/6-31G* | 120 | Orr et al. |

| Trans-phenyl substituted | 28.5 | UB3LYP/6-31G* | 100 | Orr et al. |

Photochemical rearrangements provide alternative pathways that can operate under much milder conditions. The photochemical conversion of isopropenylcyclopropane to 1-methylcyclopentene has been observed with quantum yields of 0.85 under 254 nanometer irradiation [8]. These photochemical processes can proceed through either singlet or triplet excited states, with the specific pathway depending on the substrate structure and irradiation conditions [9] [8].

Table 4: Photochemical Rearrangement Data

| Substrate | Product | Quantum Yield | Wavelength (nm) | Mechanism |

|---|---|---|---|---|

| Isopropenylcyclopropane | 1-Methylcyclopentene | 0.85 | 254 | Singlet state |

| 1-Phenylvinylcyclopropane | Phenylcyclopentene | 0.42 | 300 | Triplet sensitized |

| Difluorovinylcyclopropane | Difluorocyclopentene | 0.78 | 280 | Singlet/triplet mixed |

| 2,2-Diphenylvinylcyclopropane | Benzocycloheptene | 0.31 | 350 | Intramolecular SET |

Diradical vs. Concerted Pathway Analysis

The mechanistic dichotomy between diradical and concerted pathways in vinylcyclopropane rearrangements has been extensively investigated through both experimental and computational approaches. The fundamental question centers on whether the reaction proceeds through a stepwise mechanism involving discrete diradical intermediates or through a concerted orbital-symmetry-allowed process [3] [4] [5].

Experimental evidence supporting the involvement of diradical intermediates includes the observation of stereochemical scrambling in certain substrates and the substantial rate enhancement observed with radical-stabilizing substituents [3] [4]. The similarity between the activation energy reduction in vinylcyclopropane rearrangements (approximately 13 kilocalories per mole relative to simple cyclopropane ring opening) and the resonance stabilization energy of allyl radicals (12.4 ± 0.6 kilocalories per mole) provides compelling evidence for diradical character in the transition state [3].

However, computational studies have revealed that the reaction mechanism is highly substrate-dependent, with both pathways potentially operating simultaneously or exclusively depending on the specific system [7] [6]. Electronic structure calculations indicate that electron-rich systems tend to favor concerted pathways, while electron-poor systems predominantly follow stepwise diradical mechanisms [6].

The diradical character of the transition state can be quantified through computational analysis of the wavefunction. Studies using unrestricted density functional theory methods show that diradical character varies from 0.3 to 0.8 depending on substituents, with higher values indicating greater biradical character [6]. Systems with strong radical-stabilizing groups, particularly heteroarenes bound directly to the cyclopropane ring, show the highest diradical character and correspondingly lower activation barriers [6].

The concerted pathway, when operative, proceeds through a suprafacial [1] [2] sigmatropic rearrangement that maintains orbital symmetry throughout the transformation [4] [5]. This pathway is characterized by synchronous bond breaking and forming, minimal charge separation, and retention of stereochemical information at non-migrating centers [5]. Computational analysis of intrinsic reaction coordinates reveals that truly concerted pathways show no discrete intermediates along the reaction coordinate [10].

The competition between diradical and concerted mechanisms can be influenced by solvent effects, with polar solvents generally favoring diradical pathways through stabilization of charge-separated intermediates [11]. Temperature effects also play a role, as higher temperatures increase the population of conformers that can access diradical pathways [3] [7].

Transition State Modeling

Density Functional Theory Calculations of Activation Barriers

Density functional theory calculations have become the primary computational tool for modeling transition states in vinylcyclopropane rearrangements. The choice of functional and basis set significantly impacts the accuracy of calculated activation barriers, with different methods showing varying degrees of agreement with experimental values [11] [6] [12].

Benchmark studies comparing multiple density functional theory methods have identified optimal computational protocols for different aspects of the rearrangement. The M05-2X functional with the 6-31+G* basis set provides the closest agreement with experimental activation energies for vinylcyclopropane rearrangements, showing an average error of only -1.2 kilocalories per mole [6]. However, the B3LYP functional with the 6-31G* basis set offers the most consistent performance across different substrate types, making it suitable for screening studies despite a larger average error of +2.7 kilocalories per mole [6].

Table 2: Density Functional Theory Methods Performance

| Method | VCPR Barrier Accuracy | Average Error (kcal/mol) | Computational Cost | Best Application |

|---|---|---|---|---|

| B3LYP/6-31G* | Good consistency | +2.4 | Low | Screening studies |

| UB3LYP/6-31G* | Good consistency | +2.7 | Low | Radical pathways |

| M05-2X/6-31+G* | Closest to experimental | -1.2 | Medium | Quantitative predictions |

| M06-2X/6-31G* | Moderate accuracy | +0.5 | Medium | Sigmatropic rearrangements |

| PBE0/6-31G* | Good for hybrid systems | Not specified | Medium | Hybrid functionals |

The unrestricted approach becomes essential when dealing with systems that exhibit significant diradical character. Unrestricted B3LYP calculations can properly describe the electronic structure of transition states with substantial open-shell character, though they may overestimate the stability of diradical intermediates [6]. For systems with competing pathways, it is often necessary to compare results from both restricted and unrestricted calculations to obtain a complete mechanistic picture [6].

Transition state geometries calculated using density functional theory typically show characteristic features that distinguish diradical from concerted pathways [6] [10]. Diradical transition states exhibit longer carbon-carbon bond lengths (2.2-2.3 Å) at the breaking cyclopropane bond, while concerted transition states show more synchronous bond reorganization with intermediate bond lengths (2.0-2.1 Å) [6]. The degree of pyramidalization at the migrating carbon provides another geometric indicator of mechanism, with greater pyramidalization associated with increased diradical character [6].

Solvent effects can be incorporated into density functional theory calculations through continuum solvation models, though these effects are generally modest for vinylcyclopropane rearrangements [11]. The primary impact of solvation is to stabilize polar transition states, which can slightly lower barriers for diradical pathways while having minimal effect on concerted mechanisms [11].

Secondary Kinetic Isotope Effects in Ring Expansion

Secondary kinetic isotope effects provide valuable mechanistic information about the nature of transition states in vinylcyclopropane rearrangements. These effects arise from changes in force constants for bonds that are not directly broken or formed during the reaction, reflecting alterations in hybridization and hyperconjugation [13] [14].

Deuterium kinetic isotope effects at various positions around the cyclopropane ring reveal the extent of rehybridization occurring during the rearrangement. The α-carbon (C1) typically shows normal secondary isotope effects of kH/kD = 1.15 ± 0.05, indicating significant rehybridization from sp3 toward sp2 character in the transition state [13]. The β-carbon (C2) exhibits moderate effects (kH/kD = 1.08 ± 0.03), while the γ-carbon (C3) shows slightly inverse effects (kH/kD = 0.95 ± 0.02), suggesting minimal involvement in the rearrangement [13].

Table 3: Secondary Kinetic Isotope Effects in Ring Expansion

| Position | Deuterium KIE (kH/kD) | Carbon-13 KIE (k12/k13) | Mechanistic Interpretation |

|---|---|---|---|

| α-Carbon (C1) | 1.15 ± 0.05 | 1.025 ± 0.003 | Significant rehybridization |

| β-Carbon (C2) | 1.08 ± 0.03 | 1.018 ± 0.002 | Moderate bond reorganization |

| γ-Carbon (C3) | 0.95 ± 0.02 | 1.005 ± 0.001 | Minimal involvement |

| Vinyl Carbon (C4) | 1.12 ± 0.04 | 1.022 ± 0.003 | Vinyl group participation |

| Terminal Carbon (C5) | 1.02 ± 0.01 | 1.008 ± 0.002 | Weak secondary effect |

Carbon-13 kinetic isotope effects complement deuterium measurements by providing information about changes in bonding at specific carbon centers. The α-carbon shows a normal carbon-13 isotope effect of k12/k13 = 1.025 ± 0.003, consistent with loosening of carbon-carbon bonds during the rearrangement [14]. The vinyl carbon (C4) exhibits a significant effect (k12/k13 = 1.022 ± 0.003), indicating substantial participation of the vinyl group in the transition state [14].

The magnitude and pattern of secondary isotope effects can distinguish between diradical and concerted mechanisms. Diradical pathways typically show larger isotope effects due to greater charge development and more extensive rehybridization [15]. Concerted mechanisms exhibit smaller, more evenly distributed effects that reflect the synchronous nature of bond reorganization [15].

Temperature dependence of kinetic isotope effects provides additional mechanistic insights. The observation that isotope effects increase with temperature suggests the involvement of multiple transition states or conformational effects that become more pronounced at higher temperatures [16]. This behavior is consistent with the operation of both diradical and concerted pathways under different conditions [16].

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable